

Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-nitropropene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(4-Fluorophenyl)-2-nitropropene**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and analysis, and a visual workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **1-(4-Fluorophenyl)-2-nitropropene** (CAS Number: 775-31-5, Molecular Formula: C₉H₈FNO₂, Molar Mass: 181.16 g/mol).[1] This data is crucial for the identification and purity assessment of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
Nitro (NO ₂) Asymmetric Stretch	1510 - 1550	Strong absorption, characteristic of the nitro group.
Nitro (NO ₂) Symmetric Stretch	1340 - 1380	Strong absorption, characteristic of the nitro group.
Carbon-Carbon Double Bond (C=C)	1620 - 1650	Medium absorption, indicative of the alkene bond.
Aromatic Carbon-Carbon (C=C)	1450 - 1600	Multiple medium to weak absorptions.
Aromatic Carbon-Hydrogen (C-H)	3000 - 3100	Medium to weak absorptions.
Carbon-Fluorine (C-F)	1000 - 1400	Strong absorption, often in the fingerprint region.

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinylic Proton (-CH=)	8.0 - 8.2	Singlet	N/A
Methyl Protons (-CH ₃)	2.4 - 2.6	Singlet	N/A
Aromatic Protons (ortho to F)	7.1 - 7.3	Triplet or Doublet of Doublets	~8-9
Aromatic Protons (meta to F)	7.4 - 7.6	Doublet of Doublets	~8-9

Table 3: Predicted ^{13}C NMR Spectroscopy Data (Solvent: CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)	Description
C=C (Alkene, C-NO ₂)	145 - 150	Deshielded due to nitro group.
C=C (Alkene, C-Ar)	135 - 140	Deshielded due to aromatic ring.
Aromatic C-F	160 - 165 (d, $^1\text{JCF} \approx 250$ Hz)	Large C-F coupling constant.
Aromatic C (ipso)	128 - 132	Attached to the propenyl group.
Aromatic CH (ortho to F)	130 - 134 (d, $^2\text{JCF} \approx 8-9$ Hz)	Smaller C-F coupling.
Aromatic CH (meta to F)	115 - 118 (d, $^3\text{JCF} \approx 21-22$ Hz)	Smaller C-F coupling.
Methyl Carbon (-CH ₃)	12 - 15	Shielded aliphatic carbon.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity	Description
181	[M] ⁺	Molecular ion peak.
134	[M - NO ₂] ⁺	Loss of the nitro group.
109	[C ₇ H ₆ F] ⁺	Fragment corresponding to the fluorophenyl group.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **1-(4-Fluorophenyl)-2-nitropropene** are provided below.

Synthesis of **1-(4-Fluorophenyl)-2-nitropropene** via Henry Condensation

This protocol is a general procedure for the synthesis of nitrostyrenes.

Materials:

- 4-Fluorobenzaldehyde
- Nitroethane
- n-Butylamine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ethanol.
- Stir the mixture to dissolve the aldehyde.
- Add a catalytic amount of n-butylamine (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals of **1-(4-Fluorophenyl)-2-nitropropene**.

Spectroscopic Analysis

Instrumentation:

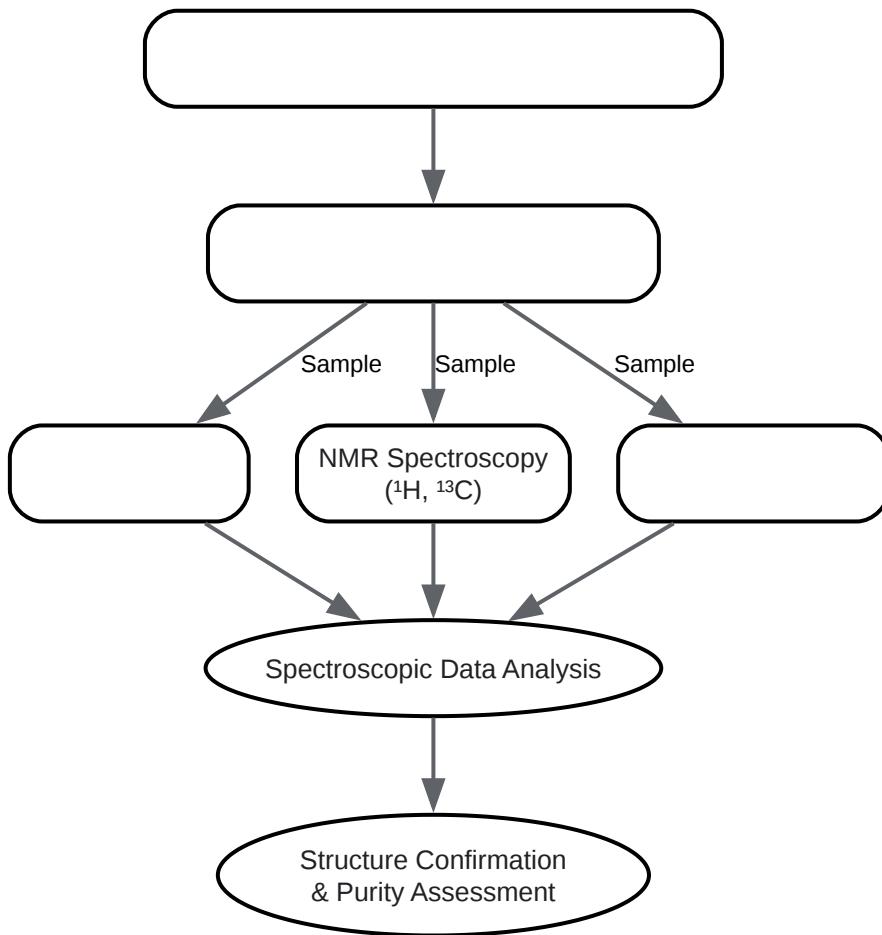
- IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.
- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or 500 MHz).
- Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable mass analyzer.

Sample Preparation:

- IR: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
- NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for GC-MS analysis.

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1-(4-Fluorophenyl)-2-nitropropene**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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References

- 1. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene) - SYNTHETIKA [synthetikaeu.com]
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